Acide 4-benzoylbenzoïque

Vue d'ensemble

Description

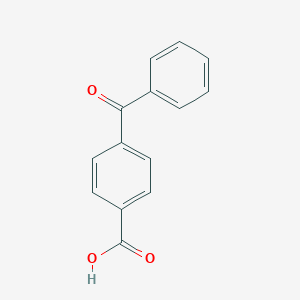

L’acide 4-(phénylcarbonyl)benzoïque, également connu sous le nom d’acide 4-benzoylbenzoïque, est un composé aromatique de formule moléculaire C14H10O3. Il est caractérisé par un groupe benzoyle attaché à une partie acide benzoïque. Ce composé est connu pour ses propriétés photooxydantes et est utilisé dans diverses applications chimiques et biologiques .

Voies de synthèse et conditions de réaction :

Oxydation de l’alcool benzylique : Une méthode courante implique l’oxydation de l’alcool benzylique en utilisant des agents oxydants puissants comme le permanganate de potassium (KMnO4) ou l’acide chromique (H2CrO4).

Hydrolyse du cyanure de phényle : Une autre méthode implique l’hydrolyse du cyanure de phényle avec de l’acide pour produire de l’acide benzoïque, qui est ensuite converti en acide 4-(phénylcarbonyl)benzoïque.

Méthodes de production industrielle : La production industrielle implique généralement des réactions d’oxydation à grande échelle utilisant des conditions contrôlées pour garantir un rendement et une pureté élevés. Les conditions de réaction comprennent le maintien de températures spécifiques et l’utilisation de catalyseurs pour accélérer la réaction .

Applications De Recherche Scientifique

4-(Phenylcarbonyl)benzoic Acid is used in several scientific research applications:

Mécanisme D'action

Le mécanisme d’action de l’acide 4-(phénylcarbonyl)benzoïque implique son rôle de photooxydant. Lors de l’activation par la lumière, il forme une cétone aromatique électrophile qui agit comme un oxydant. Cette propriété est utilisée en synthèse organique et dans les systèmes biologiques pour induire des réactions d’oxydation . Les cibles moléculaires comprennent les acides aminés et autres molécules biologiques qui subissent une oxydation .

Composés similaires :

- 4-Carboxybenzophénone

- Acide p-benzoylbenzoïque

- p-Carboxybenzophénone

Comparaison : L’acide 4-(phénylcarbonyl)benzoïque est unique en raison de ses fortes propriétés photooxydantes, ce qui le rend particulièrement utile dans la synthèse photoactivée et les études biologiques. Comparé aux composés similaires, il présente une efficacité plus élevée dans la formation de cétones aromatiques électrophile lors de l’activation par la lumière .

Analyse Biochimique

Biochemical Properties

4-Benzoylbenzoic acid is a widely used photosensitizer and a common proxy of environmentally relevant chromophores It has been shown to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known to undergo hydrogenolysis to 4-benzylbenzoic acid

Analyse Des Réactions Chimiques

L’acide 4-(phénylcarbonyl)benzoïque subit diverses réactions chimiques, notamment :

Oxydation : Il agit comme un photooxydant, formant des cétones aromatiques électrophile lors de l’activation par la lumière.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, acide chromique.

Agents réducteurs : Hydrure de lithium et d’aluminium.

Réactifs de substitution : Divers électrophiles en fonction de la substitution souhaitée.

Principaux produits formés :

Oxydation : Cétones aromatiques électrophile.

Réduction : Alcools primaires.

Substitution : Composés aromatiques substitués.

Applications de la recherche scientifique

L’acide 4-(phénylcarbonyl)benzoïque est utilisé dans plusieurs applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

- 4-Carboxybenzophenone

- p-Benzoylbenzoic Acid

- p-Carboxybenzophenone

Comparison: 4-(Phenylcarbonyl)benzoic Acid is unique due to its strong photooxidant properties, which make it particularly useful in photoactivated synthesis and biological studies. Compared to similar compounds, it has a higher efficiency in forming electrophilic aromatic ketones upon light activation .

Activité Biologique

4-Benzoylbenzoic acid (4BBA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial action and photochemical properties. This article provides a comprehensive overview of its biological activity, supported by experimental data, case studies, and theoretical insights.

Chemical Structure and Properties

4BBA is an aromatic carboxylic acid with the chemical formula CHO. Its structure consists of a benzoyl group attached to a benzoic acid moiety, which contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Inhibition of Bacterial Growth

Research has demonstrated that 4BBA exhibits significant antimicrobial activity against various bacterial strains. A study evaluated several benzyl and benzoyl benzoic acid derivatives, including 4BBA, for their ability to inhibit bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. The findings indicated that 4BBA and its derivatives effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for some derivatives .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4BBA | 8 | S. aureus ATCC 29213 |

| 5e | 1 | S. pneumoniae |

| 8a | 8 | S. pyogenes |

The structural modifications on the benzoyl and benzyl groups were found to enhance antimicrobial properties, suggesting that electron-withdrawing or donating substituents could improve binding affinity to RNAP .

Photosensitization and Environmental Impact

4BBA has been identified as a potent photosensitizer. Its ability to absorb light at various pH levels influences its photochemical behavior. Quantum chemical calculations coupled with experimental data have shown that the absorbance spectra of 4BBA change significantly with pH, indicating different protonated and deprotonated species in solution. The measured pK value was approximately 3.41, highlighting its acidic nature .

The compound's role as a photosensitizer has implications for environmental chemistry, particularly in marine aerosols where it can catalyze oxidation reactions involving atmospheric trace gases. This property suggests that 4BBA could play a role in atmospheric photochemistry, influencing processes such as the degradation of organic pollutants .

Case Studies

Application in Antimicrobial Research

In one notable study, researchers synthesized a series of benzoyl benzoic acid derivatives to evaluate their potential as antibacterial agents. The derivatives were tested against clinically relevant pathogens, revealing that modifications to the benzoyl group significantly impacted antimicrobial efficacy. For instance, compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant strains comparable to traditional antibiotics like vancomycin .

Photochemical Behavior in Environmental Studies

Another study focused on the photochemical properties of 4BBA in relation to marine chromophoric dissolved organic matter (m-CDOM). The research demonstrated that upon photoexcitation, 4BBA could facilitate indirect mass transfer processes, thereby influencing the oxidation rates of fatty acids found in sea spray aerosols. This highlights its potential role in mediating chemical reactions in marine environments .

Propriétés

IUPAC Name |

4-benzoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQUPKAISSPFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209996 | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-95-0 | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.